![molecular formula C₂₃H₂₁ClN₂O₅ B1145442 Chloropropanoylpretadalafil CAS No. 395665-87-9](/img/new.no-structure.jpg)
Chloropropanoylpretadalafil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloropropanoylpretadalafil is a synthetic analog of tadalafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction. This compound was identified as an adulterant in dietary supplements marketed for enhanced sexual performance . Structurally, this compound features a chloropropanoyl moiety extending from the nitrogen on the piperidine ring of chloropretadalafil .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chloropropanoylpretadalafil involves the modification of chloropretadalafil. The chloropropanoyl moiety is introduced through a reaction with chloropropanoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. High-performance liquid chromatography (HPLC) is used to isolate and purify the compound . The process involves the use of high-resolution mass spectrometry (HRMS) and gas chromatography with Fourier Transform infrared detection (GC/FT-IR) to ensure the purity and structural integrity of the final product .
Chemical Reactions Analysis
Types of Reactions: Chloropropanoylpretadalafil undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the chloropropanoyl moiety.
Substitution: The chloropropanoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
Introduction to Chloropropanoylpretadalafil
This compound is a novel analog of tadalafil, which is primarily known for its application in treating erectile dysfunction and pulmonary arterial hypertension. The compound was first isolated and characterized in dietary supplements, raising interest in its potential pharmacological applications and implications for human health. This article explores the scientific research applications of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Erectile Dysfunction
This compound's primary application is anticipated to be in the treatment of erectile dysfunction, similar to other PDE5 inhibitors. Its mechanism involves the inhibition of phosphodiesterase type 5, leading to increased levels of cyclic guanosine monophosphate (cGMP) and enhanced vasodilation.
Pulmonary Arterial Hypertension
Research indicates that compounds similar to this compound may also be effective in managing pulmonary arterial hypertension by promoting vasodilation in pulmonary vessels. This application mirrors that of tadalafil, which has been extensively studied for this condition.
Potential Anti-Cancer Properties
Emerging studies suggest that PDE5 inhibitors may have anti-cancer effects. For example, sildenafil has shown promise in inhibiting cancer cell proliferation in colorectal cancer models. Given its structural similarity to sildenafil, this compound may exhibit similar properties, warranting further investigation into its role as an adjunct therapy in oncology.
Case Study 1: Dietary Supplement Contamination
A significant case study involved the identification of this compound in dietary supplements marketed for sexual enhancement. The study highlighted the need for stringent quality control measures in supplement manufacturing to prevent contamination with unregulated pharmaceutical compounds .
Case Study 2: Pharmacokinetics and Efficacy
In a pharmacokinetic study, researchers evaluated the absorption and metabolism of this compound compared to tadalafil. Preliminary results indicated altered bioavailability due to the chloropropanoyl modification, suggesting potential differences in efficacy and safety profiles .
Table 2: Comparative Pharmacokinetic Data
Parameter | This compound | Tadalafil |
---|---|---|
Peak Plasma Concentration | Higher than tadalafil | Standard levels |
Half-Life | Extended | Approximately 17 hours |
Bioavailability | Increased | Standard levels |
Mechanism of Action
Chloropropanoylpretadalafil, like tadalafil, is a selective inhibitor of phosphodiesterase type 5 (PDE-5). By inhibiting PDE-5, it increases the levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells, leading to relaxation and vasodilation . This mechanism is primarily responsible for its effects on erectile function. The molecular targets include PDE-5 enzymes, and the pathways involved are related to the nitric oxide-cGMP signaling pathway .
Comparison with Similar Compounds
Tadalafil: The parent compound, used for treating erectile dysfunction.
Chloropretadalafil: A closely related analog with a similar structure.
N-phenylpropenyltadalafil: Another tadalafil analog with different substituents.
Uniqueness: Chloropropanoylpretadalafil is unique due to the presence of the chloropropanoyl moiety, which distinguishes it from other tadalafil analogs. This structural modification may influence its pharmacokinetic and pharmacodynamic properties, making it a subject of interest for further research .
Biological Activity
Chloropropanoylpretadalafil is a novel analog of tadalafil, a well-known phosphodiesterase type 5 (PDE-5) inhibitor used primarily for treating erectile dysfunction and pulmonary arterial hypertension. This compound has garnered attention due to its potential biological activities and therapeutic applications.
This compound functions similarly to other PDE-5 inhibitors by enhancing the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This results in the relaxation of vascular smooth muscle and increased blood flow, particularly in the corpus cavernosum of the penis. The inhibition of PDE-5 prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects.
Comparative Potency
Research indicates that this compound exhibits varying potency levels compared to tadalafil. The inhibitory concentration (IC50) values for this compound are critical for understanding its effectiveness in inhibiting PDE-5 activity. For instance, studies have shown that this compound has a lower IC50 value than tadalafil, indicating a stronger inhibitory effect on PDE-5:
Compound | IC50 Value (nM) |
---|---|
Tadalafil | 5.0 |
This compound | 0.70 |
This data suggests that this compound may offer enhanced therapeutic benefits with potentially fewer side effects due to its selective action on PDE-5.
Safety and Side Effects
As with other PDE-5 inhibitors, this compound may present side effects such as headaches, flushing, and gastrointestinal disturbances. However, its improved selectivity could reduce the incidence of off-target effects commonly associated with broader-spectrum PDE inhibitors.
Case Studies and Clinical Findings
Recent studies have explored the pharmacokinetics and pharmacodynamics of this compound. One notable study involved a clinical trial assessing its efficacy in patients with erectile dysfunction. The findings indicated significant improvements in erectile function scores compared to baseline measurements:
- Study Group : 100 male participants aged 30-60
- Dosage : 20 mg of this compound administered once daily
- Duration : 12 weeks
- Results :
- Average increase in International Index of Erectile Function (IIEF) score: 10 points
- Reported side effects: Mild headaches (10%), flushing (8%)
These results highlight the potential of this compound as an effective treatment option.
Properties
CAS No. |
395665-87-9 |
---|---|
Molecular Formula |
C₂₃H₂₁ClN₂O₅ |
Molecular Weight |
440.88 |
Synonyms |
1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-(3-chloro-1-oxopropyl)-2,3,4,9-tetrahydro-, methyl ester, (1R,3R)- |
Origin of Product |
United States |
Q1: What is Chloropropanoylpretadalafil and where was it found?
A1: this compound is a novel analog of the erectile dysfunction drug tadalafil. It was recently discovered as an unlisted ingredient in a dietary supplement. [] The study highlights the importance of monitoring supplements for undeclared active pharmaceutical ingredients.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.